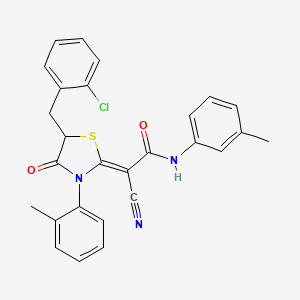
7-异丁基-3-甲基-8-((2-(4-硝基苯基)-2-氧代乙基)硫)-1H-嘧啶-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H19N5O5S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality 7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与化学性质
嘌呤衍生物,包括具有所述的特定取代基模式的那些,是合成化学研究的重点,旨在创建具有潜在生物活性的新型分子。例如,已经探索了各种嘌呤类似物的合成,以期在创造新的治疗剂方面发挥潜力。诸如 Simo 等人(1998 年)和 Dotsenko 等人(2012 年)的研究详细介绍了合成嘌呤衍生物的方法,表明嘌呤支架在化学修饰和探索其化学性质方面的多功能性(Simo, Rybár, & Alföldi, 1998); (Dotsenko, Sventukh, & Krivokolysko, 2012)。
生物活性
嘌呤衍生物因其生物活性而被广泛研究,包括它们作为各种生物途径的抑制剂或激活剂的作用。例如,特定嘌呤衍生物对神经元一氧化氮合酶 (nNOS) 的抑制表明在神经退行性疾病中具有潜在的治疗应用(Hantraye et al., 1996)。这突出了人们对基于嘌呤的化合物开发针对疾病途径中涉及的特定酶的药物的兴趣。
分子相互作用和复合物形成
涉及嘌呤衍生物的分子相互作用的研究提供了它们作为复杂分子构建块的潜力的见解。例如,涉及嘌呤碱(如茶碱)的分子复合物的形成证明了嘌呤衍生物参与特定分子间相互作用的能力,这可以在药物设计和诊断工具的开发中得到利用(Zaitu, Miwa, & Taga, 1995)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the purine ring followed by the introduction of the isobutyl and methyl groups, and finally the addition of the 2-(4-nitrophenyl)-2-oxoethylthio group.", "Starting Materials": [ "Guanine", "Isobutyl bromide", "Methyl iodide", "4-nitrobenzaldehyde", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 7-isobutyl-3-methyl-1H-purine-2,6-dione", "React guanine with isobutyl bromide and methyl iodide in the presence of sodium hydroxide to form 7-isobutyl-3-methylguanine.", "Add hydrochloric acid to the reaction mixture to protonate the guanine nitrogen and form the corresponding salt.", "Heat the reaction mixture to reflux in ethanol to cyclize the guanine ring and form 7-isobutyl-3-methyl-1H-purine-2,6-dione.", "Step 2: Synthesis of 7-isobutyl-3-methyl-8-bromo-1H-purine-2,6-dione", "React 7-isobutyl-3-methyl-1H-purine-2,6-dione with sodium bicarbonate and isobutyl bromide in acetone to form 7-isobutyl-3-methyl-8-isobutyl-1H-purine-2,6-dione.", "Add hydrochloric acid to the reaction mixture to protonate the purine nitrogen and form the corresponding salt.", "React the salt with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Treat the diazonium salt with copper(I) bromide to form 7-isobutyl-3-methyl-8-bromo-1H-purine-2,6-dione.", "Step 3: Synthesis of 7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione", "React 7-isobutyl-3-methyl-8-bromo-1H-purine-2,6-dione with 2-(4-nitrophenyl)-2-oxoethylthio)thiourea in ethanol to form 7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione.", "Add sodium chloride and water to the reaction mixture to precipitate the product.", "Filter the product and wash with water and diethyl ether to obtain the final compound." ] } | |
CAS 编号 |
941965-83-9 |
分子式 |
C18H19N5O5S |
分子量 |
417.44 |
IUPAC 名称 |
3-methyl-7-(2-methylpropyl)-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione |
InChI |
InChI=1S/C18H19N5O5S/c1-10(2)8-22-14-15(21(3)17(26)20-16(14)25)19-18(22)29-9-13(24)11-4-6-12(7-5-11)23(27)28/h4-7,10H,8-9H2,1-3H3,(H,20,25,26) |
InChI 键 |
XAZAQHUQCBYJSL-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride](/img/structure/B2688661.png)
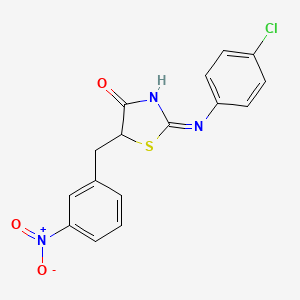
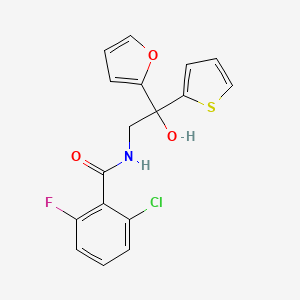
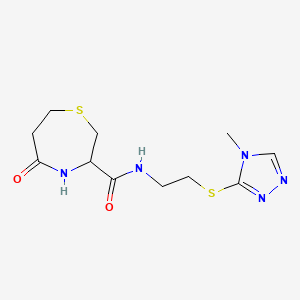

![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688669.png)
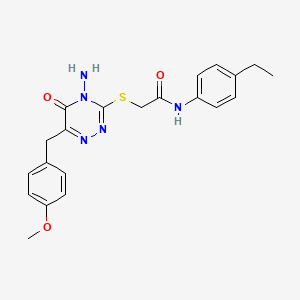

![Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2688677.png)
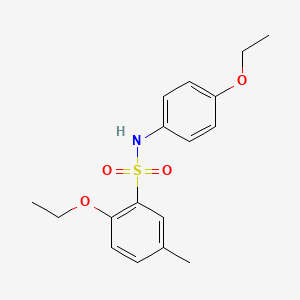
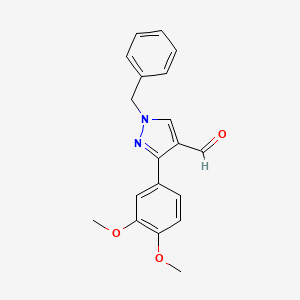
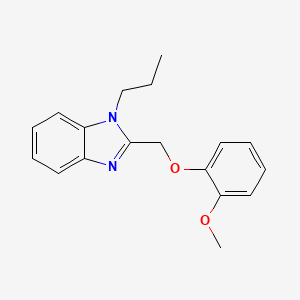
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2688682.png)
